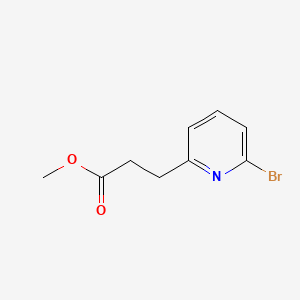
Methyl 6-bromo-2-pyridinepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-2-pyridinepropanoate is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a propanoate group attached to the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-pyridinepropanoate typically involves the bromination of 2-methylpyridine followed by esterification. One common method includes the reaction of 2-methylpyridine with bromine in the presence of a catalyst to yield 6-bromo-2-methylpyridine. This intermediate is then subjected to esterification with propanoic acid under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of bromine to 2-methylpyridine, followed by esterification in a separate reactor. This method allows for efficient scaling up and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-bromo-2-pyridinepropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation results in pyridine N-oxides.
- Reduction leads to dehalogenated pyridine compounds.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-2-pyridinepropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 6-bromo-2-pyridinepropanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions makes it versatile in various chemical transformations .
Comparación Con Compuestos Similares
2-Bromo-6-methylpyridine: Shares the bromopyridine core but lacks the propanoate group.
Methyl 2-bromo-3-pyridinecarboxylate: Similar ester functionality but different bromine position.
6-Bromo-2-picoline: Another bromopyridine derivative with a methyl group instead of a propanoate.
Uniqueness: Methyl 6-bromo-2-pyridinepropanoate is unique due to the combination of the bromine atom and the ester group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl 3-(6-bromopyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3 |
Clave InChI |
OWLSSVGWFWPDLK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















